molecular formula C17H23NO4 B14150657 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid CAS No. 332052-55-8

3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

Katalognummer: B14150657
CAS-Nummer: 332052-55-8
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ZTILEOWHXUWDRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes a cyclohexylcarbonyl group, an amino group, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid typically involves the reaction of cyclohexylcarbonyl chloride with 3-amino-3-(4-methoxyphenyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-[(Cyclohexylcarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid.

    Reduction: 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 3-(3-Methoxyphenyl)propanoic acid

Uniqueness

3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the cyclohexylcarbonyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.

Eigenschaften

CAS-Nummer

332052-55-8

Molekularformel

C17H23NO4

Molekulargewicht

305.4 g/mol

IUPAC-Name

3-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H23NO4/c1-22-14-9-7-12(8-10-14)15(11-16(19)20)18-17(21)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

ZTILEOWHXUWDRX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.